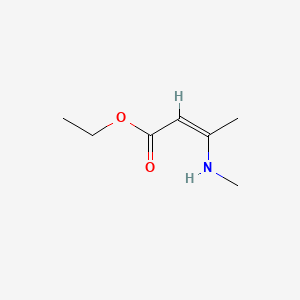

Ethyl 3-methylaminocrotonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-3-(methylamino)but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-10-7(9)5-6(2)8-3/h5,8H,4H2,1-3H3/b6-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARYTWBWLZAXNK-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Methylaminocrotonate

Conventional Synthetic Approaches

The synthesis of Ethyl 3-methylaminocrotonate is predominantly achieved through well-established condensation reactions. These methods are valued for their reliability and scalability.

Condensation Reactions of β-Keto Esters with Alkylamines

The cornerstone of this compound synthesis is the reaction between a β-keto ester and an alkylamine, specifically a methylamine (B109427) derivative. This reaction forms an enamine, which is the core structure of the target compound. The general process involves reacting the keto ester with the amine, often with heating, to drive the condensation and removal of water.

Reactant Precursors: Ethyl Acetoacetate (B1235776) and Methylamine Derivatives

The principal reactants for this synthesis are ethyl acetoacetate and methylamine. Ethyl acetoacetate serves as the β-keto ester, providing the carbon backbone and the ethyl ester group. Methylamine is the source of the nitrogen and the methyl group on the nitrogen atom. The reaction is a direct condensation between the ketone functionality of ethyl acetoacetate and the primary amine group of methylamine.

Solvent Systems in Reaction Optimization

The choice of solvent plays a critical role in the efficiency of the synthesis. While the reaction can be performed without a solvent, the use of an organic solvent can facilitate the dissolution of reactants and influence the reaction rate and yield. Alcohols such as methanol (B129727), ethanol, and isopropanol (B130326) are commonly employed. Research on the closely related synthesis of ethyl 3-aminocrotonate (using ammonia (B1221849) instead of methylamine) demonstrates the significant impact of the solvent system on product yield. Methanol was identified as a particularly economical and efficient solvent for this transformation.

Table 1: Effect of Different Solvents on the Yield of a Representative Aminocrotonate Data adapted from a study on ethyl 3-aminocrotonate synthesis, illustrating a principle applicable to this compound.

| Solvent | Yield (%) |

| Methanol | 92 |

| Ethanol | 85 |

| Isopropyl alcohol | 78 |

| t-Butanol | 72 |

| Acetonitrile | 65 |

| Chloroform | 58 |

| n-Hexane | 35 |

Influence of Reaction Temperature and Duration on Conversion and Yield

Reaction temperature and duration are key parameters that must be optimized to maximize yield and minimize the formation of by-products. The reaction is typically performed at temperatures ranging from 20°C to 60°C. Studies on analogous aminocrotonate syntheses show that as the reaction time increases, the product yield tends to increase up to an optimal point. Beyond this duration, the yield may decrease due to the formation of impurities. For instance, in one study, the optimal reaction time at room temperature in methanol was found to be 20 hours. Continuous flow synthesis methods have also been developed, demonstrating that high yields (e.g., 94%) can be achieved at elevated temperatures (e.g., 50°C) with very short residence times.

Table 2: Influence of Reaction Time on the Yield of a Representative Aminocrotonate Data adapted from a study on ethyl 3-aminocrotonate, illustrating a general trend.

| Reaction Time (hours) | Yield (%) |

| 5 | 65 |

| 10 | 78 |

| 15 | 88 |

| 20 | 92 |

| 25 | 89 |

Stoichiometric Ratio Effects in Synthetic Efficiency

Table 3: Effect of Reactant Ratio on Yield and Reaction Time for a Representative Aminocrotonate Data adapted from studies on methyl amino crotonate, illustrating the principle of stoichiometry.

| Ester : Amine Ratio | Reaction Time (min) | Yield (%) |

| 1 : 1 | 180 | 59 |

| 1 : 2 | - | 73 |

| 1 : 3 | 75 | 73 |

Acid-Catalyzed Routes for this compound Formation

The condensation reaction can be accelerated through the use of an acid catalyst. Aliphatic carboxylic acids, such as acetic acid or n-propanoic acid, are effective for this purpose. The catalyst facilitates the dehydration step of the enamine formation, thereby increasing the reaction rate. The addition of a catalyst like acetic acid has been shown to significantly improve yields, with one process yielding 94% of the product. This catalytic approach allows the reaction to proceed efficiently, often reducing the required reaction time and temperature.

Advanced and Sustainable Synthesis Strategies

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. For the production of this compound, this has led to the exploration of continuous flow manufacturing and novel catalytic systems that operate under mild conditions.

Continuous flow synthesis offers substantial advantages over conventional batch processing, including enhanced heat and mass transfer, improved safety, and greater consistency. scilit.com The synthesis of β-amino crotonates, including the methyl and ethyl esters, has been successfully adapted to this technology, demonstrating its potential for industrial-scale production. scilit.com

The successful implementation of continuous flow synthesis for β-amino crotonates relies heavily on reactor design and the fine-tuning of process parameters. Research has predominantly utilized tubular reactors, which are praised for overcoming heat and mass transfer limitations. scilit.com

Reactor Design: For the synthesis of related β-amino crotonates, stainless steel (SS316) tubular reactors are commonly employed. organic-chemistry.orgnih.govresearchgate.net The design typically involves varying internal diameters and lengths to control residence time and throughput. For instance, reactors with outer diameters (o.d.) of 1.58 mm and 6.35 mm and lengths ranging from 1 to 3 meters have been successfully used. organic-chemistry.orgnih.govresearchgate.net Reactants are typically introduced and mixed using a simple T-mixer before entering the main reactor tube. organic-chemistry.orgnih.gov

Process Parameter Optimization: Optimization of parameters is crucial for maximizing yield and purity. Key variables include temperature, residence time, and the molar ratio of reactants. For the synthesis of Mthis compound, a complete conversion (100% yield) was achieved at 40°C with a remarkably short residence time of 30 seconds by reacting methyl acetoacetate with methylamine in isopropanol. nih.govresearchgate.net In another example, reacting ethyl acetoacetate with aqueous ammonia in a continuous flow system at 50°C with a 22-minute residence time resulted in a 94% yield. nih.govresearchgate.net Some of the most efficient processes are conducted without any solvent, contributing to the green chemistry profile of the synthesis. scilit.comorganic-chemistry.orgresearchgate.net

Table 1: Process Parameters for Continuous Flow Synthesis of β-Amino Crotonates Data derived from studies on analogous compounds.

| Product | Reactants | Reactor (SS316) | Temperature (°C) | Residence Time | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Mthis compound | Methyl acetoacetate, Methylamine | 1.58 mm o.d., 1 m length | 40 | 30 s | Isopropanol | 100 | nih.govresearchgate.net |

| Ethyl 3-aminocrotonate | Ethyl acetoacetate, Aq. Ammonia | 1.58 mm o.d., 1 m length | 50 | 22 min | None (Aqueous) | 94 | nih.govresearchgate.net |

| Ethyl 3-aminocrotonate | Ethyl acetoacetate, Aq. Ammonia | 1.58 mm o.d., 1 m length | 30 | 22 min | None (Aqueous) | 84 | organic-chemistry.orgresearchgate.net |

| Methyl 3-aminocrotonate | Methyl acetoacetate, Ammonia | 6.35 mm o.d., 3 m length | 50 | 120-160 s | None | 93 | organic-chemistry.org |

A major driver for adopting flow chemistry is its inherent scalability and efficiency. Flow-based production of β-amino crotonates has been shown to be highly efficient, with reaction times often reduced from hours in batch mode to minutes or even seconds in continuous flow. scilit.comnih.govresearchgate.net This significant rate enhancement is attributed to the superior heat and mass transfer characteristics of micro- or meso-scale tubular reactors. scilit.com

The scalability of this process has been demonstrated by achieving an hourly yield of 700 grams for methyl aminocrotonate in a solvent-free system, showcasing its suitability for industrial production. organic-chemistry.orgresearchgate.net The use of peristaltic pumps for kilo-scale production further underscores the amenability of this technology for large-scale manufacturing. scilit.com The efficiency of the process is also highlighted by the high yields, often exceeding 90%, and the potential for creating a zero-discharge process by recycling catalysts and solvents, marking it as a superior green process technology. scilit.comorganic-chemistry.org

The use of metal catalysts can significantly improve the efficiency of enamine synthesis by activating the carbonyl group of the β-ketoester, thereby facilitating the condensation reaction with an amine under milder conditions.

While Copper(II) salts are known to catalyze various organic transformations, including C-N bond formation, specific protocols for the direct synthesis of this compound from ethyl acetoacetate and methylamine using Copper(II)-mediation are not extensively detailed in the surveyed scientific literature.

Scandium triflate (Sc(OTf)₃) has emerged as a highly effective and versatile Lewis acid catalyst for a range of organic reactions. acgpubs.org It is particularly noted for its stability in the presence of water and its ability to act as a recyclable catalyst. organic-chemistry.org

For the synthesis of β-enamino esters, a study by Yadav et al. demonstrated that a catalytic amount of Scandium triflate (5 mol%) effectively promotes the reaction between β-keto esters and amines under solvent-free conditions. acgpubs.org This method provides the desired N-substituted β-enamino esters in high yields, typically ranging from 70% to 95%. acgpubs.org The procedure is simple, and the catalyst can be recovered from the reaction mixture and reused, which is advantageous from both an economic and environmental perspective. acgpubs.org The reaction proceeds smoothly at room temperature, highlighting the mild conditions enabled by this catalytic system. acgpubs.org

Table 2: Summary of Scandium Triflate Catalyzed Synthesis of β-Enamino Esters

| Catalyst | Catalyst Loading (mol%) | Substrates | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Scandium triflate (Sc(OTf)₃) | 5 | β-Keto esters and Amines | Solvent-free, Room Temperature | 70-95 | acgpubs.org |

Metal-Catalyzed Synthetic Protocols

Gold(III) Catalysis in Enaminone Formation

Gold catalysis has emerged as a powerful tool in organic synthesis for facilitating the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com Specifically, Gold(III) salts have been shown to be effective catalysts for the condensation reaction between 1,3-dicarbonyl compounds, such as ethyl acetoacetate, and various amines to form β-enaminones and β-enaminoesters. mdpi.com This method is valued for its efficiency under mild conditions.

The catalytic cycle is believed to involve the activation of the carbonyl group of the 1,3-dicarbonyl compound by the Lewis acidic gold(III) center, making it more susceptible to nucleophilic attack by the amine. This approach often leads to high yields and can be performed with low catalyst loadings. While specific studies focusing exclusively on the Gold(III)-catalyzed synthesis of this compound are not extensively detailed in the provided context, the general applicability of this method to analogous systems is well-established. For instance, Arcadi and colleagues reported that gold(III) derivatives can effectively catalyze the condensation of 1,3-dicarbonyls with both ammonia and amines. mdpi.com

Table 1: Representative Gold-Catalyzed Enamination of β-Dicarbonyl Compounds

| Catalyst System | 1,3-Dicarbonyl Compound | Amine | Conditions | Yield |

| [(PPh₃)AuCl]/AgOTf | Ethyl Acetoacetate | Phenylamine | Solvent-free, RT | 95% |

| [(PPh₃)AuCl]/AgOTf | Ethyl Acetoacetate | 4-Methoxyphenylamine | Solvent-free, RT | 97% |

| AuBr₃/AgOTf | Acetylacetone (B45752) | N-Tosylpropargyl amine | ClCH₂CH₂Cl, 60 °C | >70% |

This table illustrates the effectiveness of gold catalysis for similar transformations. RT = Room Temperature.

Solvent-Free Reaction Environments

In alignment with green chemistry principles, solvent-free synthesis offers significant advantages by reducing waste, lowering costs, and simplifying product purification. The reaction to form β-enaminoesters has been successfully conducted under these conditions. For instance, the cycloaddition reaction between a benzylidene intermediate and ethyl 3-aminocrotonate has been carried out under solvent-free (neat) conditions by heating the reaction mixture. google.com

This methodology can be directly applied to the synthesis of this compound from its precursors. The reaction between ethyl acetoacetate and methylamine can be performed without any solvent, often with gentle heating to facilitate the reaction and remove the water byproduct. This approach is particularly suitable for continuous flow processes where reactants are mixed and heated in a tubular reactor for a short residence time, leading to high yields and purity. google.com

Table 2: Example of Solvent-Free Synthesis in a Related System

| Reactant 1 | Reactant 2 | Temperature | Time | Yield | Purity |

| Methyl Benzylidene | Ethyl 3-aminocrotonate | 55-60°C | 3 hrs | 74% | 98.8% |

| Methyl Benzylidene | Ethyl 3-aminocrotonate | 80-85°C | 2.5 hrs | 63% | 92% |

Data from a study on the synthesis of Felodipine, which uses a β-amino crotonate intermediate. google.com

Aqueous Media Synthesis for Green Chemistry Principles

The use of water as a reaction solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and inexpensive. The synthesis of β-amino α,β-unsaturated esters, including this compound, has been successfully demonstrated in aqueous media, particularly within continuous flow systems. researchgate.net

In this approach, an aqueous solution of the amine (e.g., aqueous methylamine) is reacted with the β-ketoester (ethyl acetoacetate). researchgate.net Continuous flow reactors, such as microreactors or tubular reactors, are particularly effective for this process as they overcome mass transfer limitations between the organic and aqueous phases and allow for precise control over reaction parameters like temperature and residence time. google.com This method not only provides a greener alternative to organic solvents but can also lead to excellent yields and high product purity. google.comgoogle.com

Table 3: Continuous Flow Synthesis of β-amino crotonates in Aqueous Media

| Ketoester | Amine | Reactant Ratio | Temperature | Residence Time | Yield |

| Ethyl Acetoacetate | 25% aq. Ammonia | 1:3 | 30°C | 22 min | 84% |

| Ethyl Acetoacetate | 25% aq. Ammonia | 1:3 | 50°C | 22 min | 94% |

Data from a continuous flow process for the synthesis of Ethyl 3-aminocrotonate, a closely related compound. google.comgoogle.com

Mechanistic Elucidation of this compound Formation Pathways

The formation of this compound from ethyl acetoacetate and methylamine follows a well-understood reaction pathway known as enamine formation, which is a type of condensation reaction. The mechanism can be described in two main stages:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of methylamine on the electrophilic ketone carbonyl carbon (the C3 position) of ethyl acetoacetate. This forms a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal.

Dehydration: The carbinolamine intermediate is generally unstable and undergoes dehydration to form the final enamine product. This step is typically the rate-determining step and is often catalyzed by either an acid or a base.

Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The subsequent elimination of water, assisted by the deprotonation of the adjacent carbon by a weak base (like another amine molecule or the solvent), results in the formation of a double bond, yielding the stable, conjugated this compound.

The presence of an acid catalyst, such as acetic acid, can accelerate the reaction. epo.org

Mechanistic Investigations of Ethyl 3 Methylaminocrotonate Reactions

Enamine Reactivity Paradigms and Vinylogous Amide Characteristics

The reactivity of ethyl 3-methylaminocrotonate is best understood by considering its dual electronic character as both an enamine and a vinylogous amide. Enamines are characterized by the presence of a nitrogen atom bonded to a double bond, which imparts significant nucleophilicity to the β-carbon atom through resonance donation of the nitrogen's lone pair of electrons. nih.gov This electron-donating effect makes the β-carbon susceptible to attack by various electrophiles.

The resonance structures of this compound illustrate this charge distribution:

Figure 1: Resonance structures of this compound highlighting the nucleophilic character of the β-carbon.

The interplay between the enamine and vinylogous amide characteristics dictates the compound's reactivity. The nucleophilic β-carbon readily participates in reactions with electrophiles, while the nitrogen atom can also act as a nucleophile, although to a lesser extent due to delocalization of its lone pair.

| Feature | Description | Implication for Reactivity |

| Enamine Moiety | Nitrogen atom's lone pair delocalized into the C=C double bond. | Confers strong nucleophilic character to the β-carbon. |

| Vinylogous Amide Moiety | Conjugated system extending from the nitrogen to the ester carbonyl group. | Modulates the nucleophilicity of the β-carbon and the basicity of the nitrogen. Influences bond lengths and rotational barriers. |

| Nucleophilic Center | Primarily the β-carbon due to resonance stabilization of the positive charge on the nitrogen. | Site of attack for a wide range of electrophiles. |

| Ambident Nucleophilicity | Potential for reaction at both the β-carbon and the nitrogen atom. | Regioselectivity of reactions is a key consideration. |

Analysis of Nucleophilic Addition Pathways and Regioselectivity

One of the most significant reactions of this compound is its participation in nucleophilic addition reactions, particularly Michael-type or 1,4-conjugate additions. wikipedia.orgorganic-chemistry.org In these reactions, the nucleophilic β-carbon of the enamine attacks an α,β-unsaturated electrophile. The regioselectivity of this addition is a critical aspect, with the attack overwhelmingly occurring at the β-carbon of the enamine system due to the electronic factors discussed previously.

A classic example of this reactivity is the initial step of the Hantzsch pyridine (B92270) synthesis, where an enamine, such as this compound, reacts with an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org The mechanism involves the nucleophilic attack of the β-carbon of the enamine onto the β-carbon of the unsaturated carbonyl compound.

The regioselectivity of this Michael addition is governed by the principles of hard and soft acid-base (HSAB) theory. The β-carbon of the enamine is a soft nucleophile, and it preferentially attacks the soft electrophilic β-carbon of the α,β-unsaturated system. fiu.eduresearchgate.net This is in contrast to a potential 1,2-addition to the carbonyl carbon, which is a harder electrophilic center.

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Type of Addition | Regioselectivity | Mechanistic Rationale |

| This compound | α,β-Unsaturated aldehyde/ketone | Michael Addition | 1,4-addition (attack at the β-carbon of the electrophile) | Soft-soft interaction between the nucleophilic β-carbon of the enamine and the electrophilic β-carbon of the unsaturated system. |

| This compound | Alkyl halide | SN2 Alkylation | C-alkylation at the β-carbon | The β-carbon is the most nucleophilic center. |

The initial adduct formed in the Michael addition is an enol or enolate, which then tautomerizes to the more stable keto form. This intermediate is then primed for subsequent intramolecular reactions.

Intramolecular Cyclization Mechanisms and Driving Forces

Following the initial nucleophilic addition, derivatives of this compound are often poised to undergo intramolecular cyclization. The driving force for these cyclizations is typically the formation of a stable, often aromatic, heterocyclic ring system.

Continuing with the example of the Hantzsch pyridine synthesis, the intermediate formed from the Michael addition undergoes a subsequent intramolecular cyclization. scribd.comyoutube.comyoutube.com In this step, the nitrogen atom of the original enamine acts as a nucleophile, attacking the carbonyl carbon of the former α,β-unsaturated electrophile.

The mechanism proceeds as follows:

Proton Transfer: Tautomerization of the initial adduct can occur to position the atoms for cyclization.

Nucleophilic Attack: The enamine nitrogen attacks the carbonyl carbon, forming a six-membered ring intermediate.

Dehydration/Oxidation: The resulting dihydropyridine (B1217469) can then be aromatized through a dehydration and/or oxidation step to yield the final stable pyridine ring. The formation of the aromatic ring provides a significant thermodynamic driving force for the reaction. wikipedia.org

The propensity for intramolecular cyclization is a key feature of the reactivity of this compound derivatives. The specific nature of the cyclization (e.g., ring size, substituents) can be controlled by the choice of the electrophilic partner in the initial addition reaction. Other examples of intramolecular cyclizations can be envisioned with appropriately functionalized derivatives, leading to a variety of heterocyclic structures. ias.ac.inpleiades.onlinersc.orgpolimi.it

| Reaction Step | Description | Driving Force |

| Michael Addition | Formation of a new C-C bond between the enamine and an α,β-unsaturated carbonyl compound. | Formation of a stable σ-bond. |

| Intramolecular Cyclization | Nucleophilic attack of the enamine nitrogen onto a carbonyl group within the same molecule. | Proximity of the reacting groups and formation of a cyclic intermediate. |

| Dehydration/Aromatization | Elimination of a water molecule and subsequent oxidation to form a stable aromatic pyridine ring. | The large thermodynamic stability associated with the formation of an aromatic system. |

Sigmatropic Rearrangements in Derivatives of this compound

Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. scribd.com Derivatives of this compound, particularly those with appropriately placed allylic or propargylic groups, have the potential to undergo such rearrangements.

A notable example is the wikipedia.orgwikipedia.org-sigmatropic rearrangement, such as the Claisen or Cope rearrangements. nih.govrsc.org For a derivative of this compound, a wikipedia.orgwikipedia.org-sigmatropic rearrangement could be envisaged if an allyl group were attached to the nitrogen or to the γ-carbon.

For instance, an N-allyl derivative of this compound could potentially undergo an aza-Claisen rearrangement. In this concerted, pericyclic reaction, the N-allyl group would migrate to the β-carbon, with a corresponding shift of the double bonds. The reaction would proceed through a chair-like six-membered transition state.

While specific examples for this compound itself are not extensively documented in readily available literature, the general principles of sigmatropic rearrangements are well-established and can be applied to its derivatives. nih.govrsc.org The feasibility and outcome of such rearrangements would depend on the specific substitution pattern, the reaction conditions (thermal or photochemical), and the stereochemistry of the starting material.

| Type of Sigmatropic Rearrangement | Required Structural Feature in Derivative | General Mechanism | Potential Product |

| wikipedia.orgwikipedia.org-Aza-Claisen Rearrangement | An allyl group attached to the nitrogen atom. | Concerted pericyclic reaction through a six-membered transition state. | A γ,δ-unsaturated β-amino ester with the allyl group attached to the β-carbon. |

| wikipedia.orgyoutube.com-Wittig-type Rearrangement | An allylic ether or similar group at the γ-position. | Rearrangement involving a deprotonation adjacent to the heteroatom. | A γ-hydroxy-α,β-unsaturated β-amino ester. |

Reactivity and Diverse Synthetic Applications of Ethyl 3 Methylaminocrotonate

Role as a Key Precursor in Heterocyclic Compound Synthesis

The unique structural features of ethyl 3-methylaminocrotonate, possessing both nucleophilic and electrophilic centers, make it an ideal building block for the assembly of various heterocyclic rings. Its utility spans the construction of five- and six-membered rings, including those containing one or more heteroatoms such as nitrogen and oxygen. The strategic application of this compound has led to the development of efficient synthetic routes for pyrroles, quinolines, indoles, pyridinones, isoxazoles, 1,4-dihydropyridines, and pyrrolines.

Pyrrole (B145914) Ring Annulation Strategies

While the direct use of this compound in classical pyrrole syntheses like the Paal-Knorr reaction is less common, its derivatives are instrumental in pyrrole ring annulation strategies. These strategies involve the construction of a pyrrole ring fused to an existing ring system. One such approach is the reaction of a cyclic ketone with an N-substituted hydroxylamine (B1172632) to form an N-hydroxyenamine. This intermediate, when tethered to an alkyne, can undergo a gold-catalyzed cyclization, leading to a cascade reaction that ultimately forms a fused pyrrole system. nih.gov This methodology provides access to complex polycyclic pyrrole derivatives.

Another strategy involves the multicomponent reaction of vicinal tricarbonyl compounds, enamines (which can be formed in situ from precursors like this compound), and various nucleophiles. This B(C6F5)3-catalyzed reaction allows for the direct synthesis of highly functionalized α-substituted pyrroles. rsc.org Furthermore, copper-catalyzed annulation of alkyne-tethered enaminones represents a direct route to 2,3-ring fused pyrroles through a 5-exo-dig cyclization followed by olefin migration. researchgate.net

Quinoline (B57606) Core Construction Methodologies

This compound and its analogs are valuable precursors for constructing the quinoline core, a scaffold present in numerous biologically active compounds. The Gould-Jacobs reaction is a prominent method for quinoline synthesis, which involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester derivative. wikipedia.org While the classical Gould-Jacobs reaction utilizes diethyl ethoxymethylenemalonate, modifications using β-enamino esters like this compound can be envisioned. The reaction proceeds through the formation of an anilidomethylenemalonate intermediate, which undergoes thermal cyclization to yield a 4-hydroxyquinoline (B1666331) derivative. wikipedia.org

The Combes quinoline synthesis offers another route, involving the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.org Although not a direct application of this compound, the enamine functionality is a key intermediate in this process. The Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds and anilines, also proceeds through enamine intermediates and is a viable, albeit less direct, pathway to quinoline derivatives. mdpi.com

| Quinoline Synthesis Method | Key Reactants | General Product |

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester (or β-enamino ester analog) | 4-Hydroxyquinoline derivative |

| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted quinoline |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Substituted quinoline |

Indolequinone Scaffold Assembly via Nenitzescu Indole (B1671886) Synthesis

The Nenitzescu indole synthesis is a classic and powerful method for the construction of 5-hydroxyindole (B134679) derivatives, which can be further oxidized to indolequinones. This reaction directly utilizes β-aminocrotonic esters, such as this compound, which react with benzoquinones. wikipedia.org The reaction is typically carried out in a polar solvent and can be catalyzed by acids. wikipedia.orgresearchgate.net

The mechanism of the Nenitzescu reaction involves a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack of the enamine π-bond onto one of the carbonyl groups of the quinone ring. Subsequent elimination of water leads to the formation of the indole scaffold. wikipedia.orguninsubria.it This method is highly versatile, allowing for a range of substituents on both the enamine and the benzoquinone, leading to a diverse library of 5-hydroxyindoles. wikipedia.org

A notable application of this synthesis is in the preparation of precursors for antitumor compounds, where various enamines are reacted with 1,4,9,10-anthradiquinone. wikipedia.org

Pyridinone and Isoxazole (B147169) Derivative Formations

This compound serves as a versatile building block for the synthesis of both pyridinone and isoxazole derivatives. The construction of the pyridinone ring can be achieved through the reaction of β-enamino esters with various dicarbonyl compounds or their equivalents. For instance, the reaction with acetylacetone (B45752) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid can yield pyridinone derivatives. nih.gov

The synthesis of isoxazoles from this compound typically involves its conversion into a suitable intermediate that can undergo a [3+2] cycloaddition reaction. One common strategy is the reaction of enamines with in situ generated nitrile oxides. nih.gov Nitrile oxides can be formed from the corresponding oximes by oxidation. The enamine acts as the dipolarophile in the 1,3-dipolar cycloaddition with the nitrile oxide to form the isoxazole ring. Another approach involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium, which provides a clean and efficient route to 5-arylisoxazole derivatives. nih.gov

1,4-Dihydropyridine (B1200194) (DHP) Nucleus Construction

The Hantzsch synthesis is a cornerstone multicomponent reaction for the construction of the 1,4-dihydropyridine (DHP) nucleus, a core structure in many cardiovascular drugs. jsynthchem.com this compound is a key component in a modified Hantzsch synthesis. The reaction typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and an enamine (this compound). nih.govgoogle.com

The mechanism of the Hantzsch synthesis involves the initial formation of two key intermediates: an α,β-unsaturated carbonyl compound from the Knoevenagel condensation of the aldehyde and the β-ketoester, and the enamine, this compound. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, affords the 1,4-dihydropyridine ring. nih.gov Microwave irradiation has been shown to significantly accelerate this reaction, often leading to higher yields in shorter reaction times. nih.govresearchgate.net

| Hantzsch Synthesis Reactants | Role |

| Aldehyde | Provides the C4 position and its substituent in the DHP ring. |

| β-Ketoester (e.g., Ethyl acetoacetate) | Forms the α,β-unsaturated intermediate and part of the DHP ring. |

| This compound | Acts as the enamine component, providing the nitrogen atom and the remaining carbons of the DHP ring. |

Pyrroline (B1223166) Derivative Generation through Intramolecular Condensation

The synthesis of pyrroline derivatives from this compound can be achieved through intramolecular condensation of suitably functionalized derivatives. While direct intramolecular cyclization of this compound itself is not a common route to pyrrolines, its derivatives can be designed to undergo such reactions. For example, β-enamino diketones can undergo intramolecular cyclization to form pyrrole-fused benzodiazepines, which contain a pyrrolinone substructure. nih.gov

More direct approaches to pyrrolines often involve the cyclization of alkene-tethered oxime esters or the Michael addition of nitroalkanes to chalcones followed by in situ reduction and cyclization. organic-chemistry.org Although not directly starting from this compound, these methods highlight the general strategies for forming the pyrroline ring system, which could be adapted to derivatives of this compound. The key is to introduce a functional group that can undergo an intramolecular nucleophilic attack on the enamine double bond or a related electrophilic center.

Synthesis of 1,6-Naphthyridine-2,5-dione Derivatives

The synthesis of 1,6-naphthyridine-2,5-dione derivatives represents an important area of heterocyclic chemistry due to the prevalence of this scaffold in biologically active molecules. While direct condensation of this compound with malonyl chloride derivatives to form the 1,6-naphthyridine-2,5-dione core is a plausible synthetic strategy, the literature more commonly describes multi-step approaches or the use of alternative starting materials.

One potential pathway involves the initial acylation of a β-enamino ester, followed by an intramolecular cyclization. For instance, the reaction of a β-enamino ester with a malonyl chloride could lead to an N-acylated or C-acylated intermediate, which could then be induced to cyclize to form the desired dione (B5365651) ring system. The regioselectivity of the initial acylation would be a critical factor in the success of such a strategy.

A reported method for the synthesis of 3-acyl-1,6-dialkyl-7-methyl-1,6-naphthyridine-2,5(1H,6H)-diones utilizes the reaction of 2-acyl-1-alkylamino-1-ethoxyethylenes with acetyl chloride. researchgate.net Although this does not directly employ this compound, it highlights a synthetic route starting from a related enamine-type precursor. Another approach involves the reaction of 4-alkylamino-2(1H)-pyridinethiones with bis-trichlorophenylethylmalonate, which, after hydrolysis of the thioxo group, yields 1,6-naphthyridinediones. researchgate.net These examples suggest that the transformation of this compound into a suitable pyridinone or a related intermediate could provide a viable pathway to the target 1,6-naphthyridine-2,5-dione scaffold. Further research is required to establish a direct and efficient synthetic route from this compound.

Acylation Reactions and Site-Selective Transformations

The acylation of this compound is a well-studied transformation that showcases the compound's ambident nucleophilicity, leading to either N-acylation or C-acylation products. The outcome of this reaction is highly dependent on the reaction conditions, including the nature of the acylating agent and the base employed.

Regioselectivity in N-Acylation versus C-Acylation

The regioselectivity of the acylation of β-enamino esters like this compound is a subject of considerable synthetic interest. The nitrogen atom and the α-carbon of the enamine system are both nucleophilic centers, leading to a competition between N-acylation and C-acylation.

Studies on the closely related methyl 3-aminocrotonate have shown that a strong preference for either N- or C-acylation can be achieved by carefully selecting the acid chloride and the organic base used in the reaction. niscair.res.in Generally, N-acylation is favored under conditions that promote the kinetic product, while C-acylation is often the thermodynamic product. The interplay of steric and electronic factors of both the enamine and the acylating agent, as well as the nature of the base, dictates the final product distribution. For example, acylation with certain aliphatic acid chlorides in the presence of pyridine (B92270) has been shown to favor C-acylation, whereas branched-chain acid chlorides can lead exclusively to N-acylation. researchgate.net

Stereoselective Outcomes in Acylation Processes

Achieving stereocontrol in the acylation of β-enamino esters is a challenging yet important goal, particularly in the synthesis of chiral molecules. The introduction of a chiral center during the acylation process can be accomplished through various strategies, including the use of chiral auxiliaries, chiral catalysts, or by performing diastereoselective reactions on chiral β-enamino esters.

One approach involves the use of a chiral amine to form a chiral β-enamino ester, which can then undergo diastereoselective acylation. For example, pure (Z)-enamines prepared from β-ketoesters and (S)-phenylglycine amide have been hydrogenated with very high diastereoselectivities. nih.gov This suggests that a chiral auxiliary on the nitrogen atom can effectively control the stereochemical outcome of reactions at the enamine backbone.

Furthermore, a one-pot diastereo- and enantioselective hydrosilylation–transacylation of N-unprotected α-acyloxy β-enamino esters has been developed, yielding highly enantioenriched α-hydroxyl-β-acylamido esters. rsc.org This transformation, catalyzed by a novel chiral Lewis base, demonstrates that high levels of stereocontrol are achievable in reactions involving the acylation of enamine derivatives. While specific examples for the stereoselective acylation of this compound are not extensively documented, these related studies provide a strong basis for the development of such methodologies.

Influence of Acid Chlorides and Organic Bases on Reaction Pathways

The choice of acid chloride and organic base has a profound impact on the regioselectivity of the acylation of β-enamino esters. The nature of the acid chloride, including its steric bulk and electronic properties, can significantly influence whether the acylation occurs at the nitrogen or the α-carbon.

For instance, in the acylation of β-aminocrotononitrile, a related enamine, straight-chain aliphatic acid chlorides in the presence of pyridine lead exclusively to C-acylation, while branched-chain acid chlorides result in complete N-acylation. researchgate.net Aromatic acid chlorides often yield a mixture of N- and C-acylated products, with the product ratio being sensitive to the substituents on the aromatic ring. niscair.res.in

The organic base employed also plays a crucial role. Pyridine is a commonly used base that can facilitate both N- and C-acylation. In some cases, the use of a stronger, non-nucleophilic base might favor the formation of the enolate, thereby promoting C-acylation. Conversely, a less hindered base might allow for preferential attack at the more accessible nitrogen atom. The reaction of amines with dichloroacetyl chloride in the presence of triethylamine, for example, is known to favor N-acylation through the formation of a dichloroketene (B1203229) intermediate. niscair.res.in

Table 1: Regioselectivity in the Acylation of Methyl 3-Aminocrotonate

| Acid Chloride | Base | Major Product |

| Straight-chain aliphatic | Pyridine | C-acylation |

| Branched-chain aliphatic | Pyridine | N-acylation |

| Aromatic | Pyridine | Mixture of N- and C-acylation |

| Dichloroacetyl chloride | Triethylamine | N-acylation |

Data based on studies with methyl 3-aminocrotonate and β-aminocrotononitrile.

Michael Addition Reactions

The electron-rich nature of the α-carbon in this compound allows it to act as a potent nucleophile in Michael addition reactions. This conjugate addition to α,β-unsaturated carbonyl compounds and other Michael acceptors is a powerful tool for the formation of new carbon-carbon bonds and the synthesis of 1,5-dicarbonyl compounds and their derivatives.

This compound as a Michael Donor Substrate

As a Michael donor, this compound can add to a variety of Michael acceptors, including α,β-unsaturated ketones, esters, nitriles, and nitro compounds. The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the enamine.

A specific example of this reactivity is the Michael addition of ethyl 3-amino-but-2-enoates to 2-substituted 3-nitro-2H-chromenes. researchgate.net This reaction highlights the ability of β-enamino esters to participate in conjugate additions to form complex heterocyclic structures. The resulting Michael adducts can then be further elaborated, making this a versatile synthetic strategy.

The general mechanism of the Michael addition involves the attack of the α-carbon of the enamine onto the β-carbon of the Michael acceptor, forming a new carbon-carbon bond and generating an enolate intermediate. Subsequent protonation of the enolate yields the final 1,5-dicarbonyl compound or a related adduct. The stereochemical outcome of the Michael addition can often be controlled by using chiral catalysts or auxiliaries, leading to the formation of enantiomerically enriched products.

Table 2: Examples of Michael Acceptors for Enamine Donors

| Michael Acceptor | Product Type |

| α,β-Unsaturated Ketone | 1,5-Diketone |

| α,β-Unsaturated Ester | 1,5-Ketoester |

| α,β-Unsaturated Nitrile | 4-Cyanoketone |

| Nitroalkene | γ-Nitroketone |

Strategies for Asymmetric Michael Addition

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. In the context of this compound, the nucleophilic β-carbon of the enamine can add to Michael acceptors, such as α,β-unsaturated carbonyl compounds. The development of asymmetric variants of this reaction, which control the stereochemical outcome, is of significant interest for the synthesis of chiral molecules.

Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in Michael additions. Chiral Brønsted acids, such as phosphoric acids, and bifunctional organocatalysts, like those derived from cinchona alkaloids, are often employed to activate the substrates and control the stereochemistry of the addition. These catalysts can interact with both the enamine and the Michael acceptor, creating a chiral environment that directs the approach of the nucleophile.

While extensive research has been conducted on the asymmetric Michael addition of β-ketoesters and other nucleophiles to acceptors like nitroalkenes, specific studies detailing the asymmetric Michael addition of this compound are not extensively documented in readily available literature. However, based on the reactivity of analogous β-enamino esters, it is anticipated that this compound would serve as a competent nucleophile in such reactions. The general strategy would involve the use of a chiral catalyst to facilitate the enantioselective addition to a suitable Michael acceptor.

Table 1: Representative Organocatalysts for Asymmetric Michael Additions of Related β-Enamino Esters

| Catalyst Type | Example Catalyst | Michael Acceptor | Typical Solvent | Stereoselectivity |

| Chiral Phosphoric Acid | BINOL-derived Phosphoric Acid | α,β-Unsaturated Ketones | Toluene | High ee |

| Bifunctional Thiourea | Cinchona Alkaloid-derived Thiourea | Nitroolefins | Dichloromethane | High dr and ee |

| Chiral Amine | Proline derivatives | α,β-Unsaturated Aldehydes | DMSO | Moderate to high ee |

Note: This table is illustrative and based on reactions with similar β-enamino ester systems, as specific data for this compound is not prevalent.

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for the formation of six-membered rings. uevora.pt The electronic nature of the diene and dienophile plays a crucial role in the facility of the reaction. Typically, electron-rich dienes react readily with electron-poor dienophiles in normal-electron-demand Diels-Alder reactions. researchgate.net

This compound, as an electron-rich enamine, has the potential to act as a dienophile in inverse-electron-demand Diels-Alder reactions, where it would react with an electron-poor diene. Conversely, it could potentially function as a diene component, although its conjugated system is part of the enamino ester functionality. The participation of enamines in Diels-Alder reactions is well-documented, where they can serve as highly reactive dienophiles due to the electron-donating nature of the nitrogen atom.

Specific examples of this compound participating in Diels-Alder reactions are not widely reported in the surveyed literature. However, the general reactivity of enamines suggests its potential utility in forming functionalized cyclohexene (B86901) derivatives. For instance, reaction with electron-deficient dienes could lead to the synthesis of complex cyclic structures.

Integration into Multicomponent Reaction (MCR) Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the starting materials, are highly valued for their efficiency and atom economy. This compound is an excellent substrate for MCRs, particularly in the synthesis of heterocyclic compounds.

A prominent example of an MCR involving β-enamino esters is the Hantzsch pyridine synthesis. researchgate.neteurekaselect.comthermofisher.com This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) to produce dihydropyridines, which can then be oxidized to pyridines. A variation of this synthesis can utilize a pre-formed enamine, such as this compound, in place of one of the β-ketoester and ammonia components.

For instance, the condensation of an aldehyde with two equivalents of this compound can lead to the formation of symmetrically substituted dihydropyridines. Research on the closely related methyl 3-aminocrotonate has demonstrated the feasibility of this approach. The reaction of various benzaldehyde (B42025) derivatives with methyl 3-aminocrotonate in isopropanol (B130326) at reflux has been shown to produce the corresponding 1,4-dihydropyridine derivatives. researchgate.net It is highly probable that this compound would react in a similar manner to afford the corresponding diethyl dihydropyridine (B1217469) dicarboxylates.

Table 2: Hantzsch-type Synthesis of Dihydropyridines using Methyl 3-Aminocrotonate (as an analogue for this compound)

| Aldehyde | Product | Solvent | Yield (%) |

| m-Methoxybenzaldehyde | 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine | Isopropanol | 28.8 |

| p-Methoxybenzaldehyde | 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine | Isopropanol | 15.3 |

Data from a study on methyl 3-aminocrotonate, which is expected to show similar reactivity to this compound. researchgate.net

Another important MCR is the Biginelli reaction, which is used to synthesize dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. msu.eduuevora.pt While the classical Biginelli reaction does not directly involve a β-enamino ester, modified protocols could potentially incorporate this compound to access functionalized pyrimidine (B1678525) derivatives.

The integration of this compound into MCR frameworks provides a powerful and efficient strategy for the synthesis of a diverse range of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Methylaminocrotonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Ethyl 3-methylaminocrotonate, a combination of one-dimensional and two-dimensional NMR techniques offers unambiguous structural confirmation.

While specific, published experimental spectra for this compound are not widely available, its spectral characteristics can be accurately predicted based on its chemical structure and data from closely related analogs. The molecule exists as two geometric isomers, (E) and (Z), with the (Z)-isomer being generally more stable due to the formation of an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen.

Proton NMR (¹H-NMR) provides information on the number of distinct proton environments and their neighboring protons. The predicted ¹H-NMR spectrum of this compound would display signals corresponding to each unique proton group. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while the splitting pattern (multiplicity) reveals the number of adjacent protons.

Predicted ¹H-NMR Data for (Z)-Ethyl 3-methylaminocrotonate

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH₂CH₃ (ethyl) | ~1.2 | Triplet | ~7.1 | 3H |

| -CH₂CH₃ (ethyl) | ~4.0 | Quartet | ~7.1 | 2H |

| =C-CH₃ | ~1.9 | Singlet | - | 3H |

| =CH- | ~4.5 | Singlet | - | 1H |

| N-CH₃ | ~2.8 | Doublet | ~5.0 | 3H |

Note: Data is predicted based on analogous structures and standard chemical shift values. The N-H proton signal is often broad and its coupling may not always be resolved.

The triplet and quartet signals are characteristic of an ethyl group. The N-methyl group appears as a doublet due to coupling with the N-H proton, while the N-H proton, in turn, appears as a quartet due to coupling with the N-methyl protons. The vinylic proton (=CH-) and the methyl group on the double bond (=C-CH₃) are expected to be singlets in this isomer. The downfield shift of the N-H proton is indicative of its involvement in an intramolecular hydrogen bond, a key feature for identifying the (Z)-stereoisomer.

Carbon-13 NMR (¹³C-NMR) spectroscopy probes the carbon backbone of a molecule. Each unique carbon atom produces a distinct signal, providing a count of the non-equivalent carbons. The chemical shifts are indicative of the carbon's hybridization and chemical environment, such as proximity to electronegative atoms like oxygen and nitrogen.

Predicted ¹³C-NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂C H₃ (ethyl) | ~15 |

| C H₂CH₃ (ethyl) | ~58 |

| =C-C H₃ | ~20 |

| N-C H₃ | ~30 |

| =C H- | ~85 |

| C =CH- | ~160 |

| C =O (ester) | ~170 |

Note: Data is predicted based on analogous structures and standard chemical shift values.

The spectrum would show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The ester carbonyl carbon (C=O) is the most deshielded, appearing furthest downfield (~170 ppm). The two sp²-hybridized carbons of the C=C double bond appear in the vinylic region, with the carbon atom bonded to nitrogen (=C(NHCH₃)-) appearing significantly downfield (~160 ppm) compared to the other vinylic carbon (=CH-, ~85 ppm) due to the direct attachment of the electronegative nitrogen atom. The remaining sp³-hybridized carbons of the ethyl and methyl groups appear in the upfield region of the spectrum.

Two-dimensional (2D) NMR experiments provide correlation data that reveals the connectivity between atoms, which is crucial for complex structures.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, a COSY spectrum would show a cross-peak connecting the triplet of the ethyl's -CH₃ group to the quartet of its -CH₂ group. Another key correlation would be observed between the N-H proton and the N-CH₃ protons, confirming their coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbon atoms to which they are directly attached. youtube.com This is invaluable for assigning carbon signals. For instance, the proton signal at ~4.0 ppm would show a cross-peak to the carbon signal at ~58 ppm, definitively assigning them as the -CH₂- of the ethyl group. Similarly, correlations would be seen for all other C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com HMBC is critical for piecing together the molecular framework. Key expected correlations for this compound would include:

A cross-peak from the protons of the ethyl -CH₂- group to the ester carbonyl carbon (C=O).

Correlations from the N-CH₃ protons to both sp² carbons of the C=C bond.

A correlation from the vinylic proton (=CH-) to the ester carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of (Z)-ethyl 3-(methylamino)but-2-enoate shows characteristic absorption bands that confirm its key structural features. researchgate.net

Characteristic IR Absorption Bands for (Z)-Ethyl 3-methylaminocrotonate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3220 | N-H Stretch | Secondary Amine (intramolecular H-bonded) |

| 2980-2850 | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~1660 | C=O Stretch | α,β-Unsaturated Ester (conjugated & H-bonded) |

| ~1610 | C=C Stretch | Alkene |

| ~1250 | C-O Stretch | Ester |

The spectrum is dominated by a strong, sharp absorption band around 1660 cm⁻¹ corresponding to the ester carbonyl (C=O) stretching vibration. Its position at a lower frequency than a typical saturated ester (~1740 cm⁻¹) is due to conjugation with the C=C double bond and involvement in the intramolecular hydrogen bond. The N-H stretching vibration appears as a broad band around 3220 cm⁻¹, which is also at a lower wavenumber than a typical free N-H bond (~3400 cm⁻¹), providing strong evidence for hydrogen bonding. The presence of both C=C and C-N stretching bands further confirms the enamine structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (molecular formula C₇H₁₃NO₂), the molecular weight is 143.18 g/mol . nist.gov In an electron ionization (EI) mass spectrum, the parent molecule would be ionized to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 143.

This molecular ion can then undergo fragmentation through various pathways characteristic of esters and amines. libretexts.org Predicting these pathways helps to confirm the proposed structure.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion | Likely Origin |

|---|---|---|

| 143 | [C₇H₁₃NO₂]⁺• | Molecular Ion (M⁺•) |

| 128 | [M - CH₃]⁺ | Loss of a methyl radical |

| 98 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical (α-cleavage at ester) |

| 70 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl ester group |

The most common fragmentation for esters is the loss of the alkoxy group. Therefore, a significant peak at m/z 98, corresponding to the loss of the ethoxy radical (•OCH₂CH₃, 45 Da), is expected. Another prominent fragmentation pathway for secondary amines is alpha-cleavage, which in this case would involve the cleavage of the bonds adjacent to the nitrogen atom, leading to various smaller fragments. The analysis of these fragment ions provides corroborating evidence for the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide unparalleled detail about the molecular structure of this compound, should a suitable single crystal be obtained for analysis.

Currently, there is no publicly available crystal structure data for this compound. However, if such an analysis were performed, it would yield a wealth of information, including:

Unambiguous Stereochemistry: It would definitively confirm the geometric isomerism (E vs. Z) in the solid state.

Precise Bond Lengths and Angles: The exact lengths of all covalent bonds (C=C, C=O, C-N, N-H, etc.) and the angles between them would be determined with very high precision.

Molecular Conformation and Planarity: The analysis would reveal the planarity of the conjugated enamine system and the conformation of the ethyl ester group.

Intermolecular Interactions: It would show how the molecules pack together in the crystal lattice, revealing any intermolecular hydrogen bonds or other non-covalent interactions that dictate the solid-state structure.

While other spectroscopic methods provide excellent data for the molecule's structure in solution or the gas phase, X-ray crystallography remains the gold standard for elucidating the exact atomic arrangement in the solid state.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl acetoacetate (B1235776) |

| Ethyl 3-aminocrotonate |

Spectroscopic Probes for Investigating Tautomeric Equilibria and Conformational Landscapes

The structure of this compound allows for the existence of two primary tautomeric forms: the enamine form and the imine form. Furthermore, rotation around single bonds can lead to various conformational isomers. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for studying these dynamic equilibria.

Infrared (IR) Spectroscopy provides direct evidence for the dominant tautomeric form and the presence of hydrogen bonding. The IR spectrum of (Z)-ethyl 3-methylaminocrotonate reveals key vibrational frequencies that are characteristic of the enamine structure. The presence of a strong intramolecular hydrogen bond significantly influences the position of the N-H stretching vibration.

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

| N-H Stretch | ~3200-3400 (broad) | The broad nature and lower frequency of this peak are indicative of a hydrogen-bonded N-H group. |

| C=O Stretch (Ester) | ~1650-1670 | The frequency is lowered from a typical ester C=O stretch (~1735 cm⁻¹) due to conjugation and H-bonding. |

| C=C Stretch | ~1600-1620 | Indicates the presence of the carbon-carbon double bond in the enamine system. |

| C-N Stretch | ~1250-1350 | Characteristic of the amine functional group. |

Note: The exact wavenumbers can vary depending on the sample preparation and solvent.

In the ¹H NMR spectrum of the enamine tautomer of this compound, the chemical shift of the N-H proton would be expected to be significantly downfield (typically δ > 7 ppm) due to the intramolecular hydrogen bond. The vinyl proton would appear as a singlet, and its chemical shift would be indicative of the electron density at that position, influenced by the delocalized π-system.

Variable temperature NMR studies can be employed to investigate the conformational dynamics. Changes in temperature can influence the rate of rotation around single bonds, potentially leading to the broadening or sharpening of NMR signals as different conformers interconvert. If the energy barrier to interconversion is high enough, distinct sets of signals for different conformers might be observed at low temperatures.

Spectroscopic Insights into Electronic Delocalization and Conjugation

The conjugated system in this compound, involving the nitrogen lone pair, the C=C double bond, and the C=O double bond (N-C=C-C=O), is responsible for its characteristic electronic properties. This extended π-system leads to electronic delocalization, which can be effectively studied using Ultraviolet-Visible (UV-Vis) spectroscopy.

UV-Vis Spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. In conjugated systems like this compound, the most significant electronic transition is typically a π → π* transition.

The UV-Vis spectrum of 2-Butenoic acid, 3-(methylamino)-, ethyl ester (an IUPAC name for the title compound) shows a strong absorption maximum (λ_max) in the ultraviolet region.

| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol | ~290-310 | > 10,000 L·mol⁻¹·cm⁻¹ | π → π* |

The position of the λ_max is sensitive to the extent of conjugation. The significant molar absorptivity (ε) is characteristic of a highly probable π → π* transition. The delocalization of electrons across the N-C=C-C=O system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of longer wavelength light compared to non-conjugated systems.

The solvent can also influence the UV-Vis spectrum. Polar solvents can interact with the ground and excited states of the molecule to different extents, potentially causing a shift in the λ_max (solvatochromism).

Computational Chemistry and Theoretical Studies on Ethyl 3 Methylaminocrotonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of molecules like Ethyl 3-methylaminocrotonate. By approximating the many-body electronic Schrödinger equation with the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

Optimization of Electronic Structure and Molecular Geometry

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound, known as its optimized molecular geometry. These calculations also provide a detailed picture of the molecule's electronic structure, including the distribution of electrons and the energies of its molecular orbitals.

The geometry optimization process involves finding the minimum energy conformation on the potential energy surface. For this compound, this typically involves calculations at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set, which has been shown to provide reliable results for organic molecules. The optimized geometry reveals key bond lengths, bond angles, and dihedral angles that characterize the molecule's shape.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level) (Note: The following data is illustrative and based on typical values for similar enamine structures due to the absence of specific published data for this compound.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C | 1.35 Å |

| C-N | 1.38 Å | |

| C=O | 1.23 Å | |

| C-O | 1.35 Å | |

| Bond Angle | C-C-N | 125.5° |

| C-C=O | 124.0° | |

| O=C-O | 123.5° | |

| Dihedral Angle | C-C-N-C | 178.0° |

The electronic structure analysis from DFT calculations includes the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in understanding the molecule's reactivity, as they represent the regions most likely to be involved in chemical reactions. For this compound, the HOMO is typically localized on the enamine moiety, indicating its nucleophilic character, while the LUMO is associated with the ester group, highlighting its electrophilic potential.

Analysis of Intermolecular Hydrogen Bonding Interactions and Charge Transfer Phenomena

DFT calculations are also employed to investigate the non-covalent interactions that this compound can participate in, particularly intermolecular hydrogen bonding. The presence of a nitrogen atom with a lone pair of electrons and an N-H group allows the molecule to act as both a hydrogen bond acceptor and donor.

The strength and geometry of these hydrogen bonds can be quantified by calculating the interaction energies between this compound and other molecules, such as solvents or reactants. These calculations can reveal the preferred sites of interaction and the role of hydrogen bonding in stabilizing molecular complexes.

Furthermore, DFT can be used to analyze charge transfer phenomena that occur upon interaction with other species. Natural Bond Orbital (NBO) analysis, a common technique used in conjunction with DFT, can quantify the extent of charge transfer between orbitals, providing insights into the nature and strength of the interactions.

Prediction of Reaction Mechanisms and Transition State Energetics

A significant application of DFT in the study of this compound is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, DFT can identify the most favorable reaction pathways, including the structures of transition states and intermediates.

The calculation of transition state energetics provides the activation energy barrier for a given reaction step, which is a critical factor in determining the reaction rate. For reactions involving this compound, such as alkylations or cycloadditions, DFT can help to understand the factors that control the reaction's feasibility and kinetics. These calculations can be performed in the gas phase or with the inclusion of solvent effects to provide a more realistic model of the reaction conditions.

Theoretical Validation of Spectroscopic Data (e.g., NMR Chemical Shifts)

DFT calculations can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments. A notable example is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts.

The Gauge-Including Atomic Orbital (GIAO) method, implemented within the DFT framework, is a widely used approach for calculating NMR chemical shifts. By computing the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. A strong correlation between the calculated and experimental chemical shifts provides confidence in the determined molecular structure and conformation in solution. researchgate.net

Table 2: Illustrative Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts for an Ethyl (Z)-R-3-(amino)but-2-enoate structure, a compound closely related to this compound. (Note: Data is based on a similar structure and serves as a representative example.) researchgate.net

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 169.5 | 170.1 |

| C-N | 158.2 | 157.8 |

| =CH | 83.1 | 82.9 |

| O-CH₂ | 58.0 | 57.8 |

| N-CH₃ | 29.5 | 29.3 |

| C-CH₃ | 19.8 | 19.6 |

| O-CH₂-CH₃ | 14.9 | 14.7 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as a solvent.

These simulations can provide insights into how the molecule behaves in solution, including its flexibility, the dynamics of hydrogen bonding with solvent molecules, and its aggregation behavior at different concentrations and temperatures. By analyzing the trajectories of the atoms over time, various properties can be calculated, such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in this compound.

Theoretical Interpretations of Regioselectivity and Stereoselectivity in Reactions

Computational chemistry plays a crucial role in understanding and predicting the regioselectivity and stereoselectivity of reactions involving this compound. The molecule possesses multiple reactive sites, and theoretical calculations can help to explain why a particular site is favored in a given reaction.

The regioselectivity of reactions, such as N- versus C-acylation of β-enamino esters, can be rationalized by examining the electronic properties of the different nucleophilic centers. researchgate.net DFT calculations of properties like frontier molecular orbital coefficients, atomic charges, and electrostatic potentials can indicate the most likely site of electrophilic attack.

The stereoselectivity of reactions can be investigated by calculating the energies of the different transition states leading to the various possible stereoisomers. The transition state with the lowest energy will correspond to the major product, and the energy difference between the competing transition states can be used to predict the enantiomeric or diastereomeric excess. These computational models can provide a detailed three-dimensional view of the transition state structures, revealing the steric and electronic interactions that govern the stereochemical outcome of the reaction.

Emerging Research Directions and Future Perspectives in Ethyl 3 Methylaminocrotonate Chemistry

Development of Novel Catalytic Systems for Enhanced Synthesis and Transformations

The synthesis of β-enamino esters, including ethyl 3-methylaminocrotonate, has traditionally relied on the condensation of β-dicarbonyl compounds with amines. Future research is focused on developing novel catalytic systems to improve efficiency, selectivity, and environmental footprint.

An established method involves the use of a simple acid catalyst, such as acetic acid, to reduce reaction times. google.com More advanced and "green" catalysts are a key area of development. For instance, iron(III) triflate (Fe(OTf)3) has been demonstrated as a highly efficient, stable, and recyclable Lewis acid catalyst for the solvent-free synthesis of β-enamino ketones and esters. researchgate.net This system requires a low catalyst loading (as little as 1 mole %) and proceeds rapidly (2–10 minutes), offering significant advantages over conventional methods. researchgate.net Other iron salts like FeCl3 and Fe(OTf)2 showed poorer activity under similar conditions, highlighting the unique efficacy of the triflate catalyst. researchgate.net

Future work will likely explore a broader range of Lewis acids, organocatalysts, and even nanocatalysts to further enhance reaction rates and yields. The development of catalysts that can facilitate transformations of the this compound backbone itself, beyond its initial synthesis, represents another fertile ground for research. Interestingly, the related compound ethyl-3-aminocrotonate is itself used as a catalyst in the manufacturing of Active Pharmaceutical Ingredients (APIs), suggesting a potential for auto-catalytic or related catalytic functions within this class of compounds. nih.gov

Exploration of Advanced Asymmetric Synthesis and Chiral Induction Methodologies

The creation of chiral molecules is a cornerstone of modern medicinal chemistry. Asymmetric synthesis, particularly the generation of chiral amines and their derivatives, is a field of intense research. nih.govacs.org The application of these advanced methods to this compound to produce enantiomerically pure forms is a significant future direction.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. acs.orgrsc.org Chiral amines, such as pyrrolidine (B122466) analogues, can catalyze reactions via enamine intermediates, inducing high levels of stereoselectivity. rsc.org The 2021 Nobel Prize in Chemistry, awarded for the development of asymmetric organocatalysis, underscored the importance of enamine and iminium ion-mediated catalysis. acs.org Future research could adapt these Nobel-winning concepts, using chiral catalysts to guide the reaction between a prochiral precursor and methylamine (B109427) to yield a specific enantiomer of a chiral derivative of this compound.

Methodologies for synthesizing chiral β-amino acids and esters are also relevant. google.com These often involve the stereoselective reaction of a chiral imine with a nucleophile. google.com Similarly, chiral catalysts based on BINOL (3,3'-diaryl-BINOL) have shown high enantioselectivities (90–99% ee) in the allylation of N-acylimines. nih.gov The principles from these syntheses could be extrapolated to develop enantioselective routes to chiral crotonate structures. This would involve designing chiral catalysts—be they metal-based or purely organic—that can effectively control the stereochemical outcome of the amine addition to the β-ketoester.

Applications in Continuous Flow Chemistry and Microreactor Technology

Continuous flow processing is revolutionizing chemical manufacturing by offering superior heat and mass transfer, improved safety, and scalability compared to traditional batch processes. nih.gov The synthesis of β-aminocrotonates is well-suited for this technology. google.com

Patented continuous processes for β-aminocrotonate synthesis describe reacting an ester of acetoacetate (B1235776) (like ethyl acetoacetate) with a base such as methylamine. google.com These processes can be performed without a solvent at temperatures between 20-60°C, achieving yields greater than 93%. google.com The use of tubular reactors allows for significantly reduced reaction times while maintaining high yields. google.com

Below are examples of reaction conditions from continuous flow experiments for related aminocrotonates, illustrating the technology's potential.

| Reactants | Reactor Type | Temperature (°C) | Residence Time | Yield (%) | Source |

| Ethyl acetoacetate + Aqueous ammonia (B1221849) (25%) | SS316 Tubular (1.58 mm o.d.) | 20 | 22 min | 73 | google.com |

| Ethyl acetoacetate + Aqueous ammonia (25%) | SS316 Tubular (1.58 mm o.d.) | 30 | 22 min | 84 | google.com |

| Ethyl acetoacetate + Aqueous ammonia (25%) | SS316 Tubular (1.58 mm o.d.) | 50 | 22 min | 94 | google.com |

| Methyl acetoacetate + Methyl amine in isopropanol (B130326) | SS316 Tubular (1.58 mm o.d.) | 40 | 30 s | 100 | google.com |

Future research will focus on optimizing these flow processes specifically for this compound. This includes exploring microreactor technology for precise control over reaction parameters, integrating in-line purification steps, and developing closed-loop systems where the base can be recycled, creating a zero-discharge process. google.com

Computational Design and Prediction of Novel Reactions and Derivatives

Computational chemistry, particularly using Density Functional Theory (DFT), is an indispensable tool for understanding reaction mechanisms and predicting the properties of new molecules. acs.org For enamine catalysis, computational studies help rationalize the formation of elusive intermediates and determine the preferred reaction pathways and modes of stereoinduction. nih.govacs.org

Studies have used computational models to investigate the cycloaddition reactions of enamines, predicting which isomers are kinetically or thermodynamically favored. nih.govacs.org For instance, calculations can determine the relative stability of different iminium ion intermediates, which helps predict the final stereochemical outcome of a reaction. nih.gov